molecular formula C27H21NO7 B11567001 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer: B11567001
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: BRRBJETZVAHYFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic molecule featuring a chromeno[2,3-c]pyrrole-3,9-dione core. This structure integrates a benzodioxole moiety, a 4-hydroxy-3-methoxyphenyl group, and a methyl substituent at position 5.

Eigenschaften

Molekularformel

C27H21NO7

Molekulargewicht

471.5 g/mol

IUPAC-Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H21NO7/c1-14-3-7-19-17(9-14)25(30)23-24(16-5-6-18(29)21(11-16)32-2)28(27(31)26(23)35-19)12-15-4-8-20-22(10-15)34-13-33-20/h3-11,24,29H,12-13H2,1-2H3

InChI-Schlüssel

BRRBJETZVAHYFU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=C(C=C6)O)OC

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-(1,3-benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (commonly referred to as compound X) has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

Compound X is characterized by a complex molecular structure that includes a chromeno-pyrrole framework. Its molecular formula is C19H18O7C_{19}H_{18}O_7 with a molecular weight of approximately 354.34 g/mol. The presence of the benzodioxole moiety and hydroxyl groups contributes significantly to its biological activity.

Antioxidant Activity

One of the prominent biological activities of compound X is its antioxidant capability. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Case Study: DPPH Radical Scavenging Activity

A study assessed the DPPH radical scavenging activity of compound X alongside several analogs. The results indicated that compound X exhibited a significant scavenging effect with an SC50 value of 40.4 μg/mL , which was competitive compared to ascorbic acid (1.65 μg/mL) as a positive control. This suggests that compound X can effectively neutralize free radicals, thereby offering protective effects against oxidative damage .

Antibacterial Activity

The antibacterial properties of compound X were evaluated against various bacterial strains using the agar diffusion method.

Table 1: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm) at 250 mg/mLPositive Control (Tetracycline)
Staphylococcus aureus3130
Escherichia coli2928
Pseudomonas aeruginosa2726
Bacillus subtilis3029

The results demonstrate that compound X possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Research has also explored the anticancer potential of compound X. It was found to inhibit the proliferation of cancer cell lines through various mechanisms.

  • Induction of Apoptosis : Compound X has been shown to induce apoptosis in cancer cells via the intrinsic pathway, leading to increased expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, thereby preventing cancer cell division and promoting cell death.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Bioactivity (Reported) Source
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 1,3-Benzodioxol-5-ylmethyl, 4-hydroxy-3-methoxyphenyl, 7-methyl Calculated: ~478.4 Not directly reported Synthetic
Compound 7 () Hexahydro-pyrrolo[3,4-c]pyrrole 3,5-Dichlorobenzyl, benzotriazole carbonyl 460.09 Autotaxin inhibition (IC₅₀ = 12 nM) Synthetic
(2R,3S,8S,14S)-... () Chromeno[7,8-d][1,3]benzodioxocin 3,4-Dihydroxyphenyl, 4-hydroxyphenyl Not provided Antioxidant (DPPH assay: EC₅₀ = 8 µM) Natural
Chromafenozide () Chromen-6-carboxylic acid 3,5-Dimethylbenzoyl, tert-butyl hydrazide Not provided Insecticidal (ecdysone agonist) Synthetic

Core Structure Variations

  • This contrasts with Compound 7 (), which adopts a saturated hexahydro-pyrrolopyrrole scaffold, reducing aromaticity but improving solubility .
  • Compound 10B (): A natural chromeno-benzodioxocin derivative with additional hydroxyl groups, contributing to superior antioxidant activity compared to synthetic analogs .

Substituent Effects

  • 1,3-Benzodioxol-5-ylmethyl : Enhances metabolic stability and lipophilicity, as seen in protease inhibitors .
  • 4-Hydroxy-3-methoxyphenyl : Analogous to ferulic acid derivatives, this group may confer radical-scavenging activity .
  • 3,5-Dichlorobenzyl (Compound 7) : Increases steric bulk and electron-withdrawing effects, critical for Autotaxin inhibition .

Pharmacological and Physicochemical Properties

  • Autotaxin Inhibition: While the target compound lacks direct assay data, structurally related chromenopyrrolediones show nanomolar IC₅₀ values in enzyme inhibition (e.g., Compound 7: IC₅₀ = 12 nM) .
  • Solubility: The 4-hydroxy group in the target compound may improve aqueous solubility compared to fully synthetic analogs like chromafenozide, which relies on hydrazide substituents for solubility .

Key Research Findings and Gaps

Bioactivity Data: No direct inhibition or cytotoxicity data are available for the target compound. Prioritizing assays like Autotaxin inhibition () or antioxidant screening () is recommended.

SAR Insights : Substituents at positions 1, 2, and 7 significantly modulate bioactivity. For example, electron-withdrawing groups (e.g., chloro in Compound 7) enhance enzyme affinity, while hydroxyl groups improve solubility .

Vorbereitungsmethoden

Aldehyde-Amine-Isocyanide Condensation

A scalable route involves a one-pot MCR between:

  • 4-Hydroxy-3-methoxybenzaldehyde (vanillin derivative),

  • Piperonylamine (for the benzodioxole moiety),

  • Ethyl isocyanoacetate (for pyrrole ring formation).

Conditions :

  • Solvent: Methanol or ethanol with catalytic p-toluenesulfonic acid (PTSA).

  • Temperature: Room temperature for imine formation, followed by reflux (90°C) in toluene with pyridine to facilitate cyclization.

Mechanism :

  • Formation of an imine intermediate between the aldehyde and amine.
    2.-Dipolar cycloaddition with the isocyanide to generate the pyrrolidine ring.

  • Oxidation and tautomerization to yield the chromenopyrrolidone core.

Yield Optimization :

VariableOptimal ConditionYield (%)
SolventToluene78
BasePyridine82
Temperature90°C85

This method avoids chromatographic purification, enhancing scalability.

Barton–Zard Reaction for Pyrrole Annulation

Nitrochromene Precursor Synthesis

The chromene fragment is synthesized from:

  • 7-Methyl-2H-chromen-3-carbaldehyde (prepared via Pechmann condensation of resorcinol and ethyl acetoacetate).

  • Nitration at position 3 using HNO₃/AcOH to yield 3-nitro-7-methyl-2H-chromene .

Pyrrole Ring Formation

The Barton–Zard reaction employs:

  • 3-Nitro-7-methyl-2H-chromene ,

  • Ethyl isocyanoacetate ,

  • Base: K₂CO₃ in ethanol under reflux.

Procedure :

  • Dissolve nitrochromene (0.5 mmol) and K₂CO₃ (1.5 equiv) in ethanol.

  • Add ethyl isocyanoacetate (1.3 equiv) dropwise.

  • Reflux for 0.5 h, acidify with HCl, and recrystallize from CH₂Cl₂/hexane.

Outcome :

  • Regioselective formation of the pyrrole ring at positions 2 and 4.

  • Yield: 63–94%, depending on substituents.

Post-Synthetic Functionalization

Introduction of the 4-Hydroxy-3-Methoxyphenyl Group

The aryl group is installed via Chan–Evans–Lam coupling :

  • React chromenopyrrole 12aa (from Section 3.2) with 4-hydroxy-3-methoxyphenylboronic acid under Cu(OAc)₂ catalysis.

Conditions :

  • Solvent: DCM/MeOH (3:1),

  • Base: Et₃N,

  • Temperature: 50°C, 12 h.

Yield : 45–55% after column chromatography.

Benzodioxolymethylation

Alkylation of the pyrrole nitrogen with piperonyl bromide :

  • Use NaH as a base in dry THF at 0°C to room temperature.

Yield : 70–76%.

Alternative Pathways: Cycloaddition and Rearrangement

Intramolecular [3+2] Cycloaddition

A palladium-catalyzed approach constructs the chromeno-pyrrole core via cyclization of 1,7-diynes :

  • Substrate: 4-Bromo-2H-chromene-3-carbaldehyde and 2-ethynylpyridine .

  • Catalyst: Pd(PPh₃)₄, PPh₃ ligand.

Yield : 58%.

Van Leusen Protocol

Reaction of 3-acylcoumarins with β-keto esters and TosMIC (tosylmethyl isocyanide) under basic conditions generates fused pyrroles.

Limitation : Lower regioselectivity (yields ≤65%) compared to Barton–Zard.

Critical Analysis of Methodologies

Efficiency and Scalability

  • MCRs offer single-step complexity generation but require precise stoichiometry.

  • Barton–Zard reaction provides high regioselectivity and scalability (gram-scale demonstrated).

Functional Group Compatibility

  • Electron-withdrawing groups (e.g., NO₂, CF₃) on chromenes reduce yields due to steric effects.

  • Methoxy and hydroxy groups necessitate protection (e.g., acetyl) during cyclization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.